![molecular formula C14H13N5S2 B2824323 2-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine CAS No. 868221-22-1](/img/structure/B2824323.png)
2-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” is a unique chemical with a complex structure. It belongs to the class of compounds known as triazoles, which are nitrogenous heterocyclic compounds . The compound has a linear formula of C11H13N3OS and a molecular weight of 235.31 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a triazole ring attached to a pyrimidine ring via a sulfanyl group . Further analysis of the molecular structure would require more specific data or computational modeling.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound "2-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine" is related to a class of substances that have been studied for various synthetic and chemical properties, including their potential in creating biologically active molecules and materials with specific functionalities. For instance, the synthesis and evaluation of pyrazolopyrimidine derivatives incorporating phenylsulfonyl groups have shown significant antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Alsaedi et al., 2019). Similarly, pyrimidine derivatives have been explored for their suitability in constructing hydrogen-bonded supramolecular assemblies, indicating their importance in materials science (Fonari et al., 2004).
Antimicrobial and Antitumor Activities
Research has also focused on the biological activities of pyrimidine derivatives. For example, novel pyrimidine-containing molecules have been synthesized and characterized for their antibacterial activities, highlighting the potential of such compounds in therapeutic applications (Lahmidi et al., 2019). Moreover, the study of triazolopyrimidines and their reactions with various nucleophiles has contributed to the development of compounds with potential antitumor activities (Tanji et al., 1989).
Electronic and Material Applications
Further investigations have revealed the utility of pyrimidine derivatives in electronic and material science applications. Compounds with pyrimidine moieties have been synthesized to study their electron-transporting properties, demonstrating their potential in the development of high-performance organic electronic devices (Yin et al., 2016).
Orientations Futures
The future directions for research on “2-[(5-Methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine” and related compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by triazole compounds, there may be potential for the development of new pharmaceuticals or other applications .
Propriétés
IUPAC Name |
2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5S2/c1-20-14-18-17-12(10-21-13-15-8-5-9-16-13)19(14)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQCJRYXERVQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

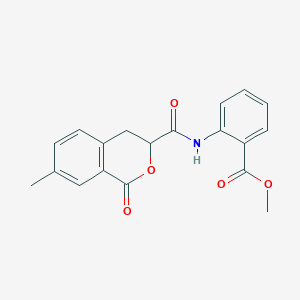
![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)
![2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2824244.png)
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2824249.png)
![2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2824252.png)

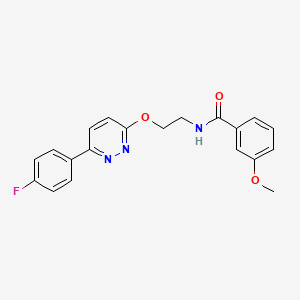
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B2824256.png)

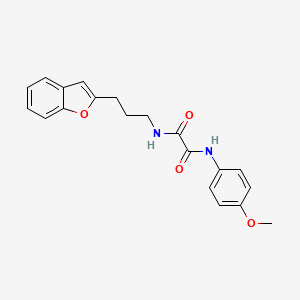
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2824260.png)
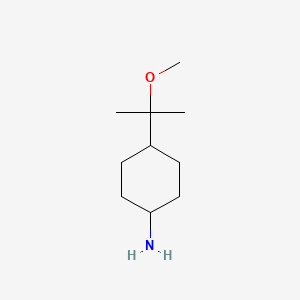
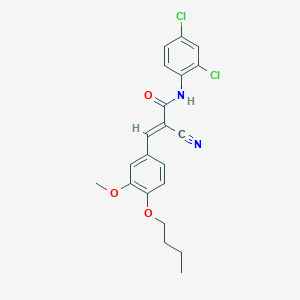
![N-[2-(dimethylamino)ethyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2824263.png)